5-(3-bromophenyl)-3-chloropyridazine
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Overview
Description
5-(3-bromophenyl)-3-chloropyridazine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-chloropyridazine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form 3-bromo-2-hydrazinylbenzonitrile. This intermediate is then cyclized with phosphorus oxychloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-3-chloropyridazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The bromine atom can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines can be used under basic conditions.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products
Nucleophilic substitution: Products include substituted pyridazines with various functional groups.
Suzuki-Miyaura coupling:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-chloropyridazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound has similar structural features and has been studied for its anticancer activity.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another compound with a bromophenyl group, studied for its biological activities.
Uniqueness
5-(3-bromophenyl)-3-chloropyridazine is unique due to its combination of bromine and chlorine substituents on a pyridazine ring, which imparts distinct electronic and steric properties that can be exploited in various applications.
Properties
CAS No. |
660425-13-8 |
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Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.5 |
Purity |
95 |
Origin of Product |
United States |
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